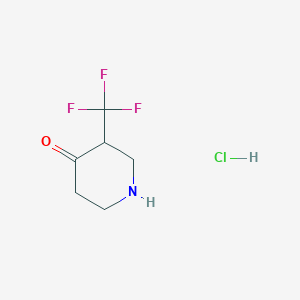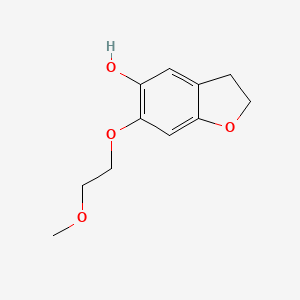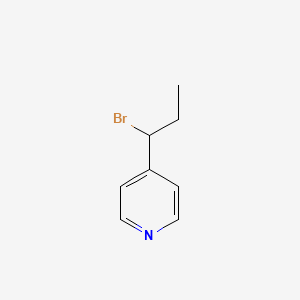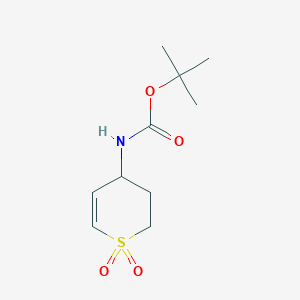
(4-Nitrophenyl)methyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Arg-obzl(4-no2)hydrochloride and hydrobromide are chemical compounds that have garnered interest in various scientific fields due to their unique properties and potential applications. These compounds are derivatives of arginine, an amino acid, and are characterized by the presence of a benzyl group substituted with a nitro group at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Arg-obzl(4-no2)hydrochloride and hydrobromide typically involves the protection of the arginine amino group, followed by the introduction of the benzyl group with a nitro substitution. The reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high purity and yield.
Protection of Arginine: The amino group of arginine is protected using a suitable protecting group, such as a carbamate or a benzyl group.
Introduction of Benzyl Group: The protected arginine is then reacted with a benzyl halide, such as benzyl chloride, in the presence of a base like sodium hydroxide or potassium carbonate.
Nitration: The benzyl group is nitrated using a nitrating agent, such as nitric acid, to introduce the nitro group at the fourth position.
Deprotection: The protecting group is removed to yield the final product, 2-Arg-obzl(4-no2)hydrochloride or hydrobromide.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to produce the compounds in bulk quantities. The purification steps may include crystallization, filtration, and drying to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Arg-obzl(4-no2)hydrochloride and hydrobromide undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo substitution reactions, where the nitro group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon or platinum are used in hydrogenation reactions.
Substitution: Reagents like sodium hydride or lithium aluminum hydride are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Arg-obzl(4-no2)hydrochloride and hydrobromide have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential role in enzyme inhibition and protein modification.
Medicine: Investigated for their potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the production of specialty chemicals and as reagents in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Arg-obzl(4-no2)hydrochloride and hydrobromide involves their interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify proteins or other biomolecules. The benzyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Arg-obzl(4-no2)acetate
- 2-Arg-obzl(4-no2)sulfate
- 2-Arg-obzl(4-no2)phosphate
Uniqueness
2-Arg-obzl(4-no2)hydrochloride and hydrobromide are unique due to their specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group at the fourth position of the benzyl ring and the hydrochloride or hydrobromide salt form enhances their solubility and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C21H26ClN5O6 |
|---|---|
Molekulargewicht |
479.9 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C21H25N5O6.ClH/c22-20(23)24-12-4-7-18(25-21(28)32-14-15-5-2-1-3-6-15)19(27)31-13-16-8-10-17(11-9-16)26(29)30;/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,25,28)(H4,22,23,24);1H |
InChI-Schlüssel |
NZOFENWQBGWSEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole](/img/structure/B13899446.png)

![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13899455.png)





